molecular formula C22H16N2O4 B2473043 N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 1170523-45-1

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No. B2473043
CAS RN: 1170523-45-1
M. Wt: 372.38
InChI Key: BIEKGLMKCRCITK-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide, also known as Xanomeline, is a potent muscarinic acetylcholine receptor agonist that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Antiprotozoal Agents

Compounds structurally similar to N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide have shown promise as antiprotozoal agents. One study discusses novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines with significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, suggesting their potential in treating protozoal infections (Ismail et al., 2004).

Synthesis and Molecular Characterization

Another area of application includes the synthesis and molecular characterization of furan-2-carboxamide-bearing compounds. A study focused on the synthesis, characterization, and antimicrobial evaluation of N-(thiazol-2-yl)furan-2-carboxamide, highlighting its potential pharmacological applications due to its antimicrobial properties (Cakmak et al., 2022).

Energetic Materials

Research into 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives as insensitive energetic materials showcases the compound's moderate thermal stabilities and superior detonation performance compared to TNT, indicating their potential in the development of insensitive energetic materials (Yu et al., 2017).

DNA-binding Affinity

The compound 2,5-bis(4-guanylphenyl)furan, an analogue of berenil, exhibits enhanced DNA-binding affinity, demonstrating the potential of furan derivatives in the development of minor groove binding drugs for therapeutic applications (Laughton et al., 1995).

Sustainable Materials

Furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides offer sustainable alternatives to polyphthalamides for high-performance materials, emphasizing the environmental benefits of using furan derivatives in polymer synthesis (Jiang et al., 2015).

properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c25-22(23-13-14-12-20(28-24-14)19-10-5-11-26-19)21-15-6-1-3-8-17(15)27-18-9-4-2-7-16(18)21/h1-12,21H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEKGLMKCRCITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide

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